molecular formula C20H22N2O2 B3013715 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide CAS No. 1448045-15-5

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B3013715
CAS No.: 1448045-15-5
M. Wt: 322.408
InChI Key: TYXYBLSUIBACIQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide stands out due to its unique combination of the indole and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-8-9-14(2)16(10-13)20(24)21-11-19(23)17-12-22(3)18-7-5-4-6-15(17)18/h4-10,12,19,23H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYBLSUIBACIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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